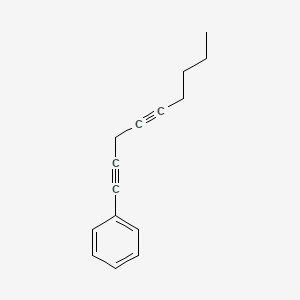

Nona-1,4-diyn-1-ylbenzene

Description

Contextualization within the Field of Aryl Polyynes and Conjugated Systems

Nona-1,4-diyn-1-ylbenzene is classified as an aryl-diyne, specifically a "skipped" or 1,4-diyne, due to the methylene (B1212753) group separating the two alkyne functionalities. This structural feature distinguishes it from conjugated diynes where the triple bonds are directly linked. Aryl polyynes, chains of alternating single and triple carbon-carbon bonds attached to an aromatic ring, are at the forefront of materials science and organic synthesis. orgsyn.org The defining characteristic of conjugated polyynes is their rigid, linear structure and the extensive delocalization of π-electrons across the molecule. This delocalization is responsible for their unique electronic and photophysical properties. beilstein-journals.org

In contrast, 1,4-diynes like this compound have interrupted conjugation. The sp³-hybridized methylene bridge between the two triple bonds means that electronic communication between the phenyl group and the second alkyne is limited. researchgate.net This interruption of the π-system leads to different spectroscopic and reactive properties compared to their fully conjugated 1,3-diyne isomers. researchgate.net Despite this, these "skipped" diynes are crucial synthetic intermediates, as they can be isomerized to their conjugated counterparts under basic conditions. orgsyn.orgresearchgate.net

The reactivity of aryl-substituted terminal alkynes is a rich area of study, with recent research exploring their involvement in complex cascade reactions, often catalyzed by metals like gold. nih.govresearchgate.net These reactions can lead to the formation of diverse heterocyclic scaffolds, demonstrating the synthetic utility of such building blocks. nih.govresearchgate.net

Evolution of Research on Phenyl-Ethynyl Architectures

The study of phenyl-ethynyl architectures, which includes this compound, has been profoundly influenced by the development of powerful cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been a cornerstone in the synthesis of these molecules. spbu.ru This reaction's tolerance for a wide range of functional groups and relatively mild conditions has made the construction of complex phenyl-ethynyl systems routine. academie-sciences.fr

Early research often focused on the synthesis of simple phenyl-ethynyl compounds. Over time, the focus has shifted towards the construction of longer, more complex polyynes and oligomers. These efforts are driven by the quest for new materials with tailored electronic and optical properties for applications in fields like molecular electronics and photonics.

The synthesis of unsymmetrical diynes, where the substituents on either side of the diyne core are different, has also been a significant area of research. rsc.org This allows for fine-tuning of the molecule's properties and the introduction of specific functionalities. Various catalytic systems, including those based on rhodium and nickel, have been developed to achieve chemo- and stereoselective synthesis of complex diene structures from diyne precursors. rsc.org

Fundamental Academic Significance of Diynic Systems in Organic Synthesis and Materials Science

Diynic systems, both conjugated and non-conjugated, are of immense academic and practical importance. In organic synthesis, they are versatile building blocks. The two triple bonds in a diyne can undergo a variety of transformations, including cycloadditions, hydroelementation reactions (such as hydroboration and hydrosilylation), and metal-catalyzed cyclizations. rsc.orgacs.org These reactions provide access to a wide array of complex molecular architectures, including heterocycles and macrocycles, which are often found in natural products and pharmaceuticals. spbu.ru

The hydroboration of 1,n-diynes, for example, can lead to the formation of boryl-substituted enynes and bisboryl-substituted dienes, which are themselves valuable synthetic intermediates. rsc.org The regioselectivity and stereoselectivity of these reactions are highly dependent on the catalyst and the structure of the diyne, making them a fertile ground for methods development. rsc.org

In materials science, the interest in diynes stems from their rigid structures and electronic properties. Conjugated diynes are key components in the creation of molecular wires, organic semiconductors, and nonlinear optical materials. beilstein-journals.org The ability to synthesize long, stable polyyne chains end-capped with aryl groups has been a long-standing goal, as these molecules can serve as models for carbyne, the one-dimensional allotrope of carbon. The electronic properties of these systems are highly dependent on the nature of the aryl end-groups and the length of the polyyne chain. beilstein-journals.org Even non-conjugated diynes can be precursors to conjugated polymers through isomerization and subsequent polymerization.

Detailed Research Findings

While specific research findings on this compound are not widely available in the public domain, data from analogous structures provide insight into the expected properties of this class of molecules. The following tables summarize representative data for related phenyl-diyne and diyne compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₅H₁₆ | 196.29 | 20282-28-4 parchem.com |

| Nona-1,4-diyne | C₉H₁₂ | 120.19 | 12484501 (CID) nih.gov |

| Nona-1,4-diyn-3-ylbenzene | C₁₅H₁₆ | 196.29 | 12958104 (CID) nih.gov |

| 1-Phenyl-1,4-pentadiyne | C₁₁H₈ | 140.18 | Not specified |

| 1,4-Diphenylbutadiyne | C₁₆H₁₀ | 202.25 | 886-66-8 chemicalbook.com |

| Hexa-2,4-diyn-1-ylbenzene | C₁₂H₁₀ | 154.21 | 520-74-1 nist.gov |

Table 2: Spectroscopic Data for Representative Phenyl-Diyne Systems

This table presents a compilation of spectroscopic data from various phenyl-diyne compounds to illustrate the typical spectral characteristics.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |

| 1,4-Diphenylbuta-1,3-diyne | 7.53-7.51 (d, 4H), 7.41–7.31 (m, 6H) | 132.55, 129.17, 128.23, 121.72, 81.54, 73.50 | rsc.org |

| 1,4-Di-p-tolylbuta-1,3-diyne | 7.45 (d, 4H), 7.15 (d, 4H), 2.39(s, 6H) | 139.47, 132.45, 129.30, 118.76, 81.20, 72.96, 21.72 | rsc.org |

| (E,E)-1,3-(3,4:9,10-dibenzododeca-1,11-diene-5,7-diyne-1,12-diyl)benzene | 7.14-8.65 (m, aromatic and vinylic H) | 81.1, 84.9, 121.9, 124.4, 125.0, 127.0, 127.5, 128.87, 128.92, 129.6, 130.7, 130.8, 139.2, 141.7 | iucr.org |

Structure

3D Structure

Properties

CAS No. |

6088-98-8 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

nona-1,4-diynylbenzene |

InChI |

InChI=1S/C15H16/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-4,7H2,1H3 |

InChI Key |

XJLIHHZYHAHLLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Nona 1,4 Diyn 1 Ylbenzene Derivatives

Cycloaromatization Reactions of Aryl Diynes

Cycloaromatization reactions are a cornerstone of diyne chemistry, leading to the formation of aromatic rings through intramolecular cyclization. These reactions can be initiated thermally, photochemically, or through the influence of metallic or acidic promoters.

Electrophilic Cyclization Pathways

The electrophilic cyclization of aryl diynes is a known pathway for the synthesis of various carbocyclic and heterocyclic systems. This process typically involves the attack of an electrophile on one of the alkyne moieties, which initiates a cyclization cascade. For a compound like Nona-1,4-diyn-1-ylbenzene, an electrophile could potentially induce the formation of a vinyl cation, which could then be trapped by the second alkyne or the appended phenyl ring. The regioselectivity of such a reaction would be influenced by the substitution pattern and the nature of the electrophile. Studies on related diarylalkynes have shown that the electronic nature of the substituents on the aromatic rings can direct the cyclization pathway. nih.govresearchgate.netacs.org However, no specific studies detailing the electrophilic cyclization of this compound have been identified.

Intramolecular Cyclizations (e.g., Nazarov-type)

The Nazarov cyclization is a 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones. wikipedia.orgthermofisher.comillinois.edu For a derivative of this compound to undergo a Nazarov-type reaction, it would first need to be converted into a corresponding divinyl ketone. While this is a plausible synthetic transformation, no literature has been found that describes the synthesis of such a precursor from this compound, nor its subsequent Nazarov cyclization. General studies on Nazarov cyclizations focus on the influence of substituents on the divinyl ketone backbone and the nature of the acid catalyst used to promote the reaction. researcher.liferesearchgate.net

Transition Metal-Catalyzed Transformations

Transition metals, particularly late transition metals, are widely used to catalyze a variety of transformations involving alkynes. These catalysts can activate the C-C triple bonds towards nucleophilic attack or orchestrate complex rearrangement and cyclization cascades.

Gold(I)-Catalyzed Alkyne Activation and Reactivity

Gold(I) complexes are potent π-Lewis acids that have a strong affinity for alkynes, activating them towards a wide range of nucleophilic additions and cyclizations. researchgate.netnih.govencyclopedia.pub The reaction of a gold(I) catalyst with a diyne substrate like this compound would be expected to lead to a variety of outcomes depending on the reaction conditions and the presence of other reagents.

Intermolecular Nucleophilic Additions to Alkynes

The gold(I)-catalyzed activation of the alkyne moieties in this compound would render them susceptible to intermolecular attack by various nucleophiles, such as water, alcohols, or amines. This would lead to the formation of enol ethers, enamines, or ketones after tautomerization. While this is a general and well-documented reactivity pattern for alkynes under gold(I) catalysis, specific studies detailing such reactions with this compound are absent from the scientific literature. The regioselectivity of the nucleophilic attack would be a key aspect to investigate, being influenced by both the phenyl group and the alkyl chain.

Intramolecular Oxycyclization and Hydroamination Pathways

The presence of two alkyne functionalities in this compound derivatives, in proximity to a nucleophilic atom, sets the stage for intramolecular cyclization reactions. These reactions are powerful tools in synthetic chemistry for the construction of heterocyclic frameworks.

Intramolecular Oxycyclization:

The intramolecular addition of an oxygen nucleophile to one of the alkyne moieties in a this compound derivative can lead to the formation of cyclic ethers. This process, known as oxycyclization, is often catalyzed by transition metals, particularly gold and silver complexes, which act as soft Lewis acids to activate the alkyne towards nucleophilic attack. nih.govacs.orgrsc.orgelsevierpure.com The regioselectivity of the cyclization (i.e., which alkyne is attacked and at which carbon) is influenced by several factors, including the substitution pattern of the diyne, the nature of the catalyst, and the reaction conditions.

For a hypothetical hydroxyl-substituted this compound derivative, two primary cyclization modes can be envisioned: a 5-exo-dig cyclization onto the proximal alkyne to form a five-membered furan ring, or a 6-endo-dig cyclization to yield a six-membered pyran ring. Generally, the exo-dig cyclization is kinetically favored according to Baldwin's rules. Gold(I) catalysts are particularly effective in promoting such transformations. nih.govacs.orgnih.gov

Table 1: Hypothetical Data for Gold-Catalyzed Intramolecular Oxycyclization of a Hydroxylated this compound Derivative

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | AuCl(PPh₃)/AgOTf (5) | Dichloromethane | 25 | 2 | 5-membered furan | 85 |

| 2 | AuCl₃ (5) | Acetonitrile | 80 | 6 | Mixture of 5- and 6-membered rings | 70 |

| 3 | AgOTf (10) | Toluene | 60 | 12 | 5-membered furan | 65 |

| 4 | PtCl₂ (5) | 1,4-Dioxane | 100 | 24 | Complex mixture | - |

Intramolecular Hydroamination:

Analogous to oxycyclization, the intramolecular addition of a nitrogen nucleophile (hydroamination) across one of the alkyne bonds can produce nitrogen-containing heterocycles. This reaction is of significant interest due to the prevalence of such motifs in pharmaceuticals and natural products. The reaction can be catalyzed by a variety of transition metals, including gold, palladium, and rare-earth metal complexes.

For an amino-substituted this compound derivative, intramolecular hydroamination would be expected to yield pyrrolidine or piperidine derivatives, depending on the position of the amino group and the regioselectivity of the cyclization. The challenge in hydroamination often lies in controlling the chemo- and regioselectivity, as well as preventing side reactions.

Derivatization Strategies and Functional Group Interconversions on the Diyne Core

The synthetic utility of this compound is further enhanced by the potential for selective modification of its constituent parts: the terminal alkyne and the phenyl substituent.

The terminal alkyne of this compound is a versatile functional group that can participate in a wide range of chemical transformations. One of the most powerful methods for its modification is the Sonogashira cross-coupling reaction. wikipedia.orggoogle.comlibretexts.orgorganic-chemistry.org This palladium- and copper-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This enables the extension of the diyne system and the introduction of a variety of substituents.

Other important reactions of the terminal alkyne include:

Hay and Glaser Coupling: Oxidative homocoupling to form symmetrical tetraynes.

Cadiot-Chodkiewicz Coupling: Cross-coupling with a 1-bromoalkyne to generate unsymmetrical diynes.

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition to form triazoles.

Hydration: Addition of water across the triple bond to yield a methyl ketone.

These transformations provide access to a diverse range of derivatives with tailored electronic and steric properties.

Table 2: Selected Derivatization Reactions of the Terminal Alkyne in a this compound Derivative

| Reaction Type | Reagents | Product Functional Group |

| Sonogashira Coupling | Aryl iodide, Pd(PPh₃)₄, CuI, Et₃N | Aryl-substituted alkyne |

| Glaser Coupling | CuCl, TMEDA, O₂ | Buta-1,3-diyne |

| Click Reaction | Benzyl azide, CuSO₄, Sodium ascorbate | 1,2,3-Triazole |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Methyl ketone |

The phenyl ring in this compound can also be functionalized, although the presence of the electron-withdrawing alkyne groups influences its reactivity. The diyne substituent is generally considered to be deactivating and meta-directing for electrophilic aromatic substitution reactions. vanderbilt.edu However, under appropriate conditions, electrophilic substitution can still be achieved.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using a Lewis acid catalyst. makingmolecules.com

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide and a Lewis acid. vanderbilt.edu

The regioselectivity of these reactions will be dictated by the directing effect of the diyne substituent.

Conversely, if the phenyl ring is appropriately substituted with a good leaving group and activating groups (such as nitro groups), it can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.govchemistrysteps.commasterorganicchemistry.comyoutube.com This allows for the introduction of a range of nucleophiles, such as alkoxides, amines, and thiolates.

The ability to selectively modify both the diyne core and the phenyl ring provides a powerful platform for the synthesis of a wide array of complex molecules derived from the this compound scaffold.

Spectroscopic Characterization Methodologies for Structural Research on Nona 1,4 Diyn 1 Ylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy reveals the electronic environment of each proton in a molecule, as well as the connectivity between neighboring protons. For Nona-1,4-diyn-1-ylbenzene, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons on the carbon chain, and specifically the methylene (B1212753) protons adjacent to the alkynes.

The aromatic protons on the phenyl group are anticipated to appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the ring current. The methylene protons adjacent to the triple bonds (at C3 and C6) would likely resonate in a characteristic region around δ 2.2-3.2 ppm. The remaining aliphatic protons of the butyl group would appear further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | 5H |

| Methylene (C3-H₂) | ~3.2 | Triplet | 2H |

| Methylene (C6-H₂) | ~2.3 | Multiplet | 2H |

| Methylene (C7-H₂) | ~1.5 | Multiplet | 2H |

| Methylene (C8-H₂) | ~1.4 | Multiplet | 2H |

| Methyl (C9-H₃) | ~0.9 | Triplet | 3H |

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the total number of carbon atoms and identifying their hybridization (sp³, sp², sp).

For this compound, the spectrum would display signals for the aromatic carbons, the four distinct sp-hybridized alkynyl carbons, and the sp³-hybridized carbons of the aliphatic chain. The carbons of the triple bonds are expected in the characteristic range of δ 65-90 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 120 - 140 |

| Alkynyl (C1, C2, C4, C5) | 65 - 90 |

| Aliphatic (C3, C6, C7, C8, C9) | 14 - 35 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the elemental composition of a compound by measuring its mass-to-charge ratio to a very high degree of precision. This allows for the unambiguous confirmation of the molecular formula.

The molecular formula for this compound is C₁₅H₁₆ nih.gov. HRMS analysis would be expected to show a molecular ion peak ([M]+ or protonated molecule [M+H]+) that corresponds to the calculated exact mass for this formula, thereby verifying its elemental composition.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₆ |

| Molecular Weight ( g/mol ) | 196.29 nih.gov |

| Calculated Exact Mass | 196.12520 |

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique yields exact bond lengths, bond angles, and torsional angles.

For this compound, this analysis would require the growth of a suitable single crystal. The resulting data would provide definitive proof of the molecule's geometry, including the linear arrangement of the C-C≡C-C units and the spatial relationship between the phenyl ring and the diyne chain. As of now, a crystal structure for this compound has not been reported in public databases.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for both the purification of this compound after its synthesis and the assessment of its final purity.

Gas Chromatography (GC): Given the compound's expected volatility, gas chromatography is a highly suitable technique for assessing its purity libretexts.orgteledynelabs.com. The sample is vaporized and passed through a column, separating it from any volatile impurities khanacademy.org. The resulting chromatogram would ideally show a single major peak, and the area of this peak relative to any minor impurity peaks can be used to quantify purity.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity analysis, particularly for compounds that may not be sufficiently volatile or thermally stable for GC acs.org. For a nonpolar, aromatic compound like this compound, reversed-phase HPLC would be the method of choice sielc.comresearchgate.net. In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The high hydrophobicity of the molecule would lead to strong retention on the column, allowing for excellent separation from more polar impurities. The purity is determined by analyzing the resulting chromatogram.

Column Chromatography: For the purification of the compound on a preparative scale, silica gel column chromatography is a standard and effective method. The crude product is loaded onto a column packed with silica gel and eluted with a nonpolar solvent system, such as a mixture of hexanes and ethyl acetate. The nonpolar nature of this compound would cause it to elute relatively quickly, separating it from more polar byproducts or starting materials.

Advanced Applications and Supramolecular Assemblies of Nona 1,4 Diyn 1 Ylbenzene Architectures

Supramolecular Chemistry Principles Applied to Polyynic Systems

Polyynes, including diyne structures like Nona-1,4-diyn-1-ylbenzene, are of significant interest in supramolecular chemistry. acs.org The defining characteristic of these systems is their ability to form organized structures through non-covalent interactions. The intriguing and tunable chemical and photophysical properties of conjugated poly-ynes are key factors for their diverse applications. acs.org

Molecular recognition involves the specific binding between two or more molecules through non-covalent forces. In systems containing this compound, the phenyl group can participate in π-π stacking interactions, while the alkyne units can engage in weaker interactions. These capabilities allow such molecules to act as guests, fitting into the cavities of larger host macrocycles. The development of novel macrocyclic hosts with customizable cavities has expanded the possibilities for host-guest chemistry, enabling the recognition of various guest molecules. mdpi.com The principles of host-guest chemistry govern these interactions, where a host molecule possesses a binding site perfectly tailored for a specific guest. youtube.com

Self-assembly is the spontaneous organization of molecules into ordered structures. For polyynic systems, π-stacking interactions are a primary driver for self-assembly. acs.org Diacetylene-containing molecules, for instance, have been shown to self-assemble into well-defined fibrous structures in solution. nih.gov This pre-organization of monomers is crucial, as it can facilitate reactions like polymerization upon exposure to UV light. nih.gov The resulting polydiacetylene structures exhibit altered stability and responsiveness to stimuli like temperature and pH. nih.gov The subtle interplay of molecular structure and intermolecular forces dictates the outcome of these assembly and disassembly processes. nih.gov

"Geländer" Oligomers and Rotationally Restricted Structures

"Geländer," German for banister, oligomers are fascinating helical structures reminiscent of a spiral staircase. rsc.orgrsc.org They are typically composed of two main components: a rigid "axis" and a longer, flexible "banister" that wraps around it. rsc.orgresearchgate.net The synthesis of these molecules often employs an oxidative acetylene (B1199291) homocoupling, such as the Eglinton coupling, to form the helical banister from diyne precursors. rsc.orgresearchgate.netnih.gov

A molecule like this compound could serve as a fundamental unit in constructing the banister, where its diyne portion would undergo coupling to extend the chain. The dimensional mismatch between the shorter axis and the longer banister forces the latter to adopt a helical conformation, leading to a chiral structure. researchgate.net These oligomers are characterized by a significant barrier to racemization and possess a conjugated banister, making them suitable for studying chiroptical properties. rsc.orgnih.gov The introduction of orthogonal "rungs" connecting the axis and banister can create more rigid and defined structures, which are ideal for investigating structure-property relationships in elongated molecules. rsc.orgnih.gov The restricted rotation within these architectures is a key feature, with some structures showing peak broadening in NMR spectra, indicating rotational dynamics on the NMR timescale. researchgate.net

Design and Synthesis of Novel Materials

The unique electronic properties and linear, rigid geometry of conjugated diynes and polyynes make them exceptional candidates for the design of novel functional materials. polyu.edu.hk Their characteristics can be precisely tuned by modifying the length of the polyyne chain and the nature of the end-capping groups. rsc.org

Conjugated polyynes are a class of materials with potential applications in various scientific fields, including organic electronics and optoelectronics. acs.orglatrobe.edu.au The incorporation of heavy transition metals into the polyyne backbone can yield poly(metalla-ynes) with useful electronic properties, such as access to triplet excited states, which are valuable in organic light-emitting diodes (OLEDs). polyu.edu.hkelsevierpure.com

The optical and electronic properties of polyynes are strongly dependent on their length. As the number of conjugated acetylene units increases, the HOMO-LUMO gap decreases, resulting in a red-shift of the lowest-energy absorption maximum (λmax). aip.org Polyyne oligomers have been shown to exhibit significant third-order nonlinear optical (NLO) responses, which increase with chain length, making them promising for applications in this area. aip.orgaip.orgacs.org

Below is a data table illustrating the relationship between the number of alkyne units and the lowest-energy absorption maximum for a series of triisopropylsilyl (TIPS)-end-capped polyynes.

| Compound (TIPS-(C≡C)n-TIPS) | Number of Alkyne Units (n) | λmax (nm) |

| Diyne | 2 | 255 |

| Triyne | 3 | 282 |

| Tetrayne | 4 | 307 |

| Pentayne | 5 | 330 |

| Hexayne | 6 | 351 |

| Heptayne | 7 | 370 |

| Octayne | 8 | 388 |

| Nonayne | 9 | 404 |

| Decayne | 10 | 419 |

This table is generated based on data reported for a homologous series of TIPS-end-capped polyynes and serves as a representative example of the optical properties of conjugated polyynes. aip.org

Polyynes are considered ideal models for carbyne, the one-dimensional sp-hybridized allotrope of carbon. researchgate.netnih.govnih.gov The synthesis and characterization of long, stable polyynes provide critical insights into the predicted properties of carbyne. nih.gov Spectroscopic analysis of polyyne series allows for the extrapolation of properties like the HOMO-LUMO gap of infinite-length carbyne. nih.gov

Furthermore, polyynes serve as valuable precursors for the synthesis of other carbon-rich nanomaterials. nih.gov The high reactivity of the polyyne chain can be harnessed in controlled chemical transformations. mdpi.com For example, under specific conditions such as high temperature or laser ablation, polyyne molecules can be converted into more complex carbon structures. nih.gov Encapsulating polyynes within carbon nanotubes has been shown to stabilize these linear chains and facilitate their coalescence into longer carbyne-like structures. mdpi.com The carbon vapor generated from techniques like carbon arc can react to produce polyynes, mimicking processes that occur in carbon-rich stars and highlighting their role as prebiotic molecules. nih.gov

Functional Molecular Systems Development

Content for this section cannot be generated due to a lack of available research data specifically on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.